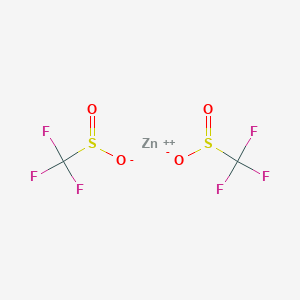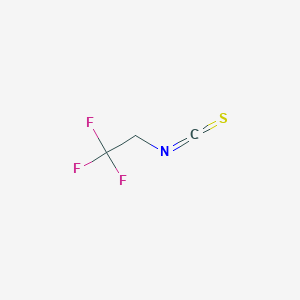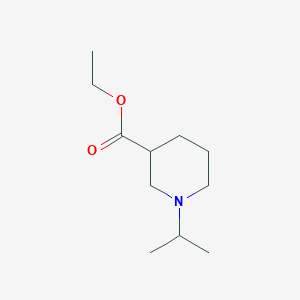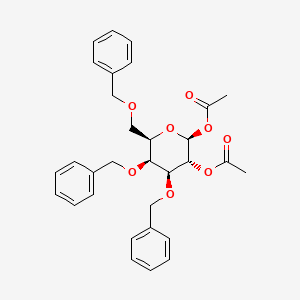
Zinc TrifluoroMethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc TrifluoroMethanesulfinate, also known as Zn(CF3SO3)2, is an inorganic compound made up of zinc, trifluoromethanesulfinate, and oxygen. It is a colorless solid that is soluble in water and has a melting point of 140°C. Zinc TrifluoroMethanesulfinate is a versatile compound that has many applications in scientific research and laboratory experiments.
Scientific Research Applications
Diversification of Heterocycles
TFMS is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles . Heterocycles are key structures in many pharmaceuticals and agrochemicals, so this application is crucial in drug discovery and agricultural chemistry .
Carbon-Hydrogen Functionalization
TFMS is used in the practical and innate Carbon-Hydrogen functionalization of heterocycles . This process is a powerful tool for constructing carbon-carbon bonds and introducing new functionalities into molecules, which is a fundamental step in organic synthesis .
Catalyst in Chemical Reactions
TFMS serves as a catalyst in various chemical reactions . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process, making it a valuable tool in industrial and laboratory chemical processes .
Synthesis of Complex Molecules
TFMS is used in the synthesis of complex molecules . Its unique properties make it an effective reagent for introducing trifluoromethyl groups into molecules, which is a common requirement in the synthesis of complex organic compounds .
Green Chemistry
TFMS aligns with the principles of green chemistry . Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances .
Material Science
In material science, TFMS is used in the synthesis of new materials with desired properties . Its ability to form stable complexes with various metals makes it a useful tool in the development of advanced materials .
Mechanism of Action
Target of Action
Zinc TrifluoroMethanesulfinate (TFMS) is a part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles . It is primarily used as a catalyst in C-C bond formation and C-H activation .
Mode of Action
As a catalyst, Zinc TrifluoroMethanesulfinate facilitates the reaction without being consumed in the process. It speeds up the reaction by lowering the activation energy, enabling the reaction to proceed more efficiently . It acts as a Lewis acid in nucleophilic addition .
Biochemical Pathways
It is known to be involved in the diversification of heterocycles , which are key components of many biological molecules and pharmaceuticals.
Result of Action
The result of Zinc TrifluoroMethanesulfinate’s action is the facilitation of C-C bond formation and C-H activation . This can lead to the creation of new compounds, particularly heterocycles, which have a wide range of applications in pharmaceuticals and other industries .
Action Environment
It is known that the compound is a solid and should be stored at 2-8°c .
properties
IUPAC Name |
zinc;trifluoromethanesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOWFITUWBPCF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O4S2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc TrifluoroMethanesulfinate | |
CAS RN |
39971-65-8 |
Source


|
| Record name | Bis(((trifluoromethyl)sulfinyl)oxy)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions Zinc Trifluoromethanesulfinate as a promising reagent for late-stage functionalization of Papaverine Hydrochloride. What makes this reagent particularly suitable for modifying this specific natural product scaffold?
A1: While the research paper doesn't explicitly compare Zinc Trifluoromethanesulfinate's reactivity with other natural products, it highlights that Papaverine Hydrochloride demonstrated the most favorable reactivity among eight different natural products tested []. This suggests that the specific chemical structure and functional groups present in Papaverine Hydrochloride likely contribute to a more efficient reaction with Zinc Trifluoromethanesulfinate. Further research would be needed to elucidate the exact reasons for this observed selectivity and to explore the reagent's reactivity profile with a wider range of natural product scaffolds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














